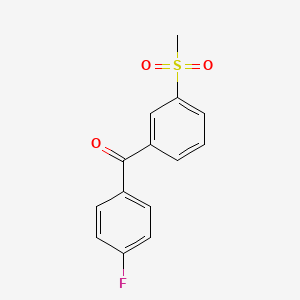

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Vue d'ensemble

Description

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, also known as 4-Fluoro-3-methanesulfonylphenyl methyl ketone, is a versatile organic compound used in a variety of laboratory experiments. It is a white solid, with a melting point of 88°C and a boiling point of 200°C. This compound has many uses in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. It is also used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Applications De Recherche Scientifique

Fluorinated Fluorophores Development

- Synthesis of Fluorinated Benzophenones : Fluorination enhances photostability and spectroscopic properties of fluorophores. A study by Woydziak et al. (2012) involved synthesizing hexafluorobenzophenone and its derivatives for potential use in creating novel fluorinated fluorophores with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Analytical Chemistry Applications

- Fluorescence Response for Acid Detection : The work by Masuda et al. (2005) introduced a method for detecting stronger acids like methanesulfonic acid using N-methylacridone fluorophore. The fluorescence spectrum of the fluorophore changed significantly upon the addition of methanesulfonic acid (Masuda, Uda, Kamochi, & Takadate, 2005).

Medical Research Applications

- Antiestrogenic Activity Analysis : Jones et al. (1979) studied the antiestrogenic activity of a compound synthesized from phenyl anisoate and 4-methoxyphenylmagnesium bromide, highlighting its strong binding affinity to estrogen receptors (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Material Science and Engineering

- Proton Exchange Membranes for Fuel Cells : Kim et al. (2008) synthesized a sulfonated side-chain grafting unit containing two or four sulfonic acid groups. This was used for making comb-shaped sulfonated poly(arylene ether sulfone) copolymers, showing high proton conductivity and potential in fuel cell applications (Kim, Robertson, & Guiver, 2008).

Propriétés

IUPAC Name |

(4-fluorophenyl)-(3-methylsulfonylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNHNAJISPFEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.